molecular formula C5H11NO B117109 Piperidin-4-ol CAS No. 5382-16-1

Piperidin-4-ol

Cat. No. B117109
CAS RN: 5382-16-1
M. Wt: 101.15 g/mol
InChI Key: HDOWRFHMPULYOA-UHFFFAOYSA-N
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Description

Piperidin-4-ol, also known as 4-Hydroxypiperidine, is a compound with the molecular formula C5H11NO . It is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry .


Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of Piperidin-4-ol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 2D and 3D conformers of the molecule can be found in various databases .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Piperidin-4-ol can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .


Physical And Chemical Properties Analysis

Piperidin-4-ol has a molecular weight of 101.15 g/mol . It has a boiling point of 114°C and a melting point of 88°C .

Scientific Research Applications

HIV Treatment Research

Piperidin-4-ol derivatives have been synthesized and evaluated for potential treatment in HIV. These compounds, characterized by various analytical methods, have demonstrated CCR5 antagonistic activities, suggesting potential therapeutic uses in HIV treatment (Weng et al., 2012).

Neurotropic Activity

Studies on piperidin-4-ol derivatives have explored their potential for neurotropic activities. These derivatives have been linked to a broad spectrum of neurotropic effects, indicating possible applications in neurology and psychiatry (Praliev et al., 2005).

Monoamine Transporters and Neurological Disorders

Optically active molecules based on piperidin-4-ol have shown varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This suggests their potential in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Detection in Biological Systems

A study has demonstrated the use of a fluorescent probe incorporating piperidin-4-ol for cyclic detection in living cells. This highlights its potential application in biological and medical research (Wang et al., 2016).

Anaplastic Lymphoma Kinase Inhibition

Piperidin-4-ol-derived pyrrolotriazine inhibitors have shown activity against anaplastic lymphoma kinase (ALK), suggesting a potential role in cancer therapy. The derivatives demonstrated improved pharmacokinetic properties, indicating their therapeutic relevance (Mesaros et al., 2015).

Antibacterial and Antifungal Properties

Piperidin-4-ol derivatives have exhibited significant antibacterial, antifungal, and anthelmintic activities in various studies, indicating their potential as antimicrobial agents (Maruthavanan & Venkatesan, 2013).

Cancer Treatment Potential

Novel piperidin-4-ol derivatives have been synthesized and evaluated for antiproliferative effects against human cancer cell lines, showing promising results in inhibiting cancer cell growth (Harishkumar et al., 2018).

Antioxidant and Anti-inflammatory Activities

Research has shown that piperidin-4-ol derivatives possess antioxidant and anti-inflammatory properties, indicating their potential use in related therapeutic applications (Geronikaki et al., 2003).

Safety And Hazards

Piperidin-4-ol should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-ol
Source PubChem
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InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOWRFHMPULYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10202098
Record name Piperidin-4-ol
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Hygroscopic solid; [Alfa Aesar MSDS]
Record name 4-Hydroxypiperidine
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Product Name

Piperidin-4-ol

CAS RN

5382-16-1
Record name 4-Hydroxypiperidine
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Record name Piperidin-4-ol
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Record name 4-Piperidinol
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Record name Piperidin-4-ol
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Record name PIPERIDIN-4-OL
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Synthesis routes and methods

Procedure details

A solution of piperdine-4-ol (1.2 g, 12.0 mmol) in isopropylalcohol (30 mL) was prepared and 1N NaOH (8 mL) was added with stirring. After stirring 15 min at room temperature, 2,4,6-trichloropyridine (2.0 g, 10.0 mmol) was added, and the resulting reaction mixture was heated at 60° C. for 10 hours. After this time, water was added to the reaction mixture (100 mL), and the product was extracted with ethyl acetate (200 mL×3). The organic extract was washed with brine solution followed by water, after which the organic layer was dried over using sodium sulphate and concentrated under vacuum. The resulting product was purified by column chromatography using 230-400 mesh silica gel, eluted with 30:70 ethyl acetate:petroleum ether, to afford the desired compound as light yellow solid (1 g, yield 37%).
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
947
Citations
R Gill, A Alanine, A Bourson, B Buttelmann… - … of Pharmacology and …, 2002 - ASPET
… and in vivo profile of a novel, highly selective and potent blocker of NMDA receptors containing the NR2B subunit, 1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol (…
Number of citations: 64 jpet.aspetjournals.org
A Tahghighi, A Foroumadi… - Journal of Arthropod …, 2017 - ncbi.nlm.nih.gov
… Reaction between the solution of 5-(5-nitro heteroaryl)-2-chloro-1,3,4-thiadiazole and piperidin-4-ol in absolute ethanol was performed and the resulting products were evaluated …
Number of citations: 6 www.ncbi.nlm.nih.gov
G Dutkiewicz, BP Siddaraju, HS Yathirajan… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C11H14ClNO, the piperidine ring adopts a chair conformation: the hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene …
Number of citations: 4 scripts.iucr.org
L Cui, C Li, L Zhang - Angewandte Chemie, 2010 - Wiley Online Library
… A key feature in these piperidin-4-ol products was that the nitrogen atom in the ring was free and could be readily derivatized. For example, subsequent one-pot intramolecular alkylation …
Number of citations: 51 onlinelibrary.wiley.com
K Bowden, PN Green - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
Contrary to earlier work, 1: 3-dichloropropan-2-01 reacts with potassium cyanide to give 1: 3-dicyanopropan-2-01. This, on catalytic hydrogenation, yields piperidin-4-01, making an …
Number of citations: 6 pubs.rsc.org
E Pinard, A Alanine, A Bourson, B Büttelmann… - Bioorganic & medicinal …, 2001 - Elsevier
Discovery of (R)-1-[2-Hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: A Novel NR1/2B Subtype Selective NMDA Receptor Antagonist - ScienceDirect … Epoxide …
Number of citations: 35 www.sciencedirect.com
K Selvaraj, K Ramalingam, K Ramarajan - Journal of the Chemical …, 1983 - pubs.rsc.org
… From the foregoing observations, we suggest the mechanism in Scheme 1 for the oxidation of piperidin-4-ol. The rate equation for this mechanism can be written as ( I ) where [V'], is the …
Number of citations: 1 pubs.rsc.org
JL Nallasivam, RA Fernandes - European Journal of Organic …, 2015 - Wiley Online Library
A domino aza‐Cope/aza‐Prins cascade enabled the synthesis of a new class of 4‐hydroxypiperidine‐appended mono, bis, tris, and tetrakis unimolecular compounds that served as …
KB Bazhykova - Russian Journal of Organic Chemistry, 2021 - Springer
… It was found that the reaction of 1-(2-ethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)piperidin-4-ol … -(1-hydroxycyclohexyl)ethynyl]piperidin-4-ol at atmospheric pressure produces a mixture of a …
Number of citations: 1 link.springer.com
P Venkatesan, T Maruthavanan - Natural Product Research, 2015 - Taylor & Francis
… -2-yl)-2,6-di-(4-chlorophenyl) piperidin-4-ol (13) showed less … di(furan-2-yl)-piperidin-4-ol (7) showed excellent antibacterial … (furan-2-yl)piperidin-4-ol (7) showed good antifungal activity …
Number of citations: 1 www.tandfonline.com

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